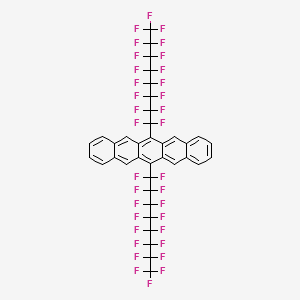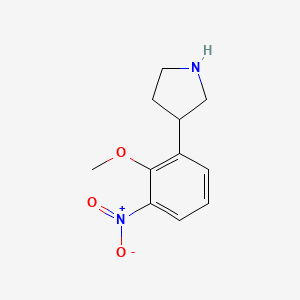![molecular formula C21H18ClNO3 B15169515 5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide CAS No. 648922-86-5](/img/structure/B15169515.png)
5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide is a unique chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure featuring a chloro and hydroxy substituent on a benzamide backbone, combined with a 3-methylbenzyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide typically involves multiple steps:
Formation of Benzamide Backbone: : This involves the reaction of 5-chloro-2-hydroxybenzoic acid with an amine to form the benzamide structure.
Substitution Reaction: : Introducing the 3-[(3-methylbenzyl)oxy]phenyl group via a substitution reaction, often under reflux conditions with suitable solvents like toluene or DMF.
Industrial Production Methods
On an industrial scale, the production often employs continuous flow reactors to manage the precise reaction conditions and enhance yield. The use of catalysts such as palladium may be utilized to facilitate specific steps in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can undergo oxidation to form various quinone derivatives.
Reduction: : Hydrogenation can reduce the compound to more saturated forms.
Substitution: : Electrophilic aromatic substitution reactions are common, given the chloro and hydroxy groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: : Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)
Solvents: : Toluene, dimethylformamide (DMF), ethanol
Major Products
The primary products of these reactions often involve modifications on the phenyl rings or at the chloro/hydroxy substituents, leading to derivatives useful in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology
Studied for its potential role as an enzyme inhibitor, impacting various biochemical pathways.
Medicine
Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
Utilized in the manufacturing of specialty chemicals and materials due to its stability and reactivity.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. This interaction often involves binding to the active site of enzymes, inhibiting their activity, or modulating receptor functions in cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-hydroxybenzoic acid
3-Methylbenzyl chloride
N-phenylbenzamide
Highlighting Uniqueness
What sets 5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide apart is the combination of its structural elements, which confer unique reactivity and binding properties not seen in simpler analogs. Its tailored synthesis allows for specific functionalization that enhances its applicability in diverse scientific fields.
Eigenschaften
CAS-Nummer |
648922-86-5 |
|---|---|
Molekularformel |
C21H18ClNO3 |
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-N-[3-[(3-methylphenyl)methoxy]phenyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c1-14-4-2-5-15(10-14)13-26-18-7-3-6-17(12-18)23-21(25)19-11-16(22)8-9-20(19)24/h2-12,24H,13H2,1H3,(H,23,25) |
InChI-Schlüssel |
IKAOBNFYQRAZHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)

![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)





